D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine

Proteolytic stability All-D-enantiomeric peptide Peptide half-life

D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine (CAS 644997-24-0) is a fully synthetic pentapeptide composed exclusively of D-amino acids with the condensed sequence H-D-Phe-D-Ala-D-Trp-D-Phe-D-Phe-OH. It has a molecular formula of C41H44N6O6 and a molecular weight of 716.8 g/mol.

Molecular Formula C41H44N6O6
Molecular Weight 716.8 g/mol
CAS No. 644997-24-0
Cat. No. B14233088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine
CAS644997-24-0
Molecular FormulaC41H44N6O6
Molecular Weight716.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N
InChIInChI=1S/C41H44N6O6/c1-26(44-38(49)32(42)21-27-13-5-2-6-14-27)37(48)45-35(24-30-25-43-33-20-12-11-19-31(30)33)40(51)46-34(22-28-15-7-3-8-16-28)39(50)47-36(41(52)53)23-29-17-9-4-10-18-29/h2-20,25-26,32,34-36,43H,21-24,42H2,1H3,(H,44,49)(H,45,48)(H,46,51)(H,47,50)(H,52,53)/t26-,32-,34-,35-,36-/m1/s1
InChIKeyVHBSGOCMDJAKMD-RSRXNXNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine (CAS 644997-24-0): All-D Pentapeptide Chemical Identity and Procurement Reference


D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine (CAS 644997-24-0) is a fully synthetic pentapeptide composed exclusively of D-amino acids with the condensed sequence H-D-Phe-D-Ala-D-Trp-D-Phe-D-Phe-OH. It has a molecular formula of C41H44N6O6 and a molecular weight of 716.8 g/mol [1]. The compound belongs to the class of all-D-enantiomeric peptides, a category recognized for its inherent resistance to proteolytic degradation [2]. It is catalogued in the PubChem database under CID 71379776, and its defined five (R)-configured stereocenters distinguish it from mixed-configuration or L-peptide analogs [1].

Configuration All-D enantiomeric pentapeptide
Stereochemistry Fully defined (R)-centers (5/5)
Stability context Class-level proteolytic resistance

Why Generic Substitution of D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine (CAS 644997-24-0) Fails: Stereochemical and Sequence-Specific Constraints


All-D-enantiomeric peptides cannot be interchanged with their all-L counterparts or even closely related sequence analogs because stereochemistry governs both proteolytic stability and receptor recognition [1]. For instance, the all-D peptide D3 remained 89% stable in simulated gastric fluid and 96% stable in simulated intestinal fluid over 24 h, while its all-L enantiomer was degraded by 70% in gastric fluid and completely metabolized within seconds in intestinal fluid [1]. Even among all-D pentapeptides, sequence order alters solution conformation and potential binding surfaces; the closest catalogued analog, D-Phenylalanyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine (CAS 644997-29-5), shares the identical molecular formula but differs in the Trp-Ala sequence position, which can yield distinct chromatographic retention, solubility, and biological recognition profiles . These structural differences necessitate compound-specific procurement and validation rather than substitution.

All-L enantiomer
L-configuration peptides undergo rapid proteolytic degradation; stability profile may not transfer.
Sequence isomer (CAS 644997-29-5)
Trp-Ala positional swap alters solution conformation and target recognition; not directly interchangeable.

Product-Specific Quantitative Evidence Guide: D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine (CAS 644997-24-0) Differentiated from Closest Analogs


Defined Five-Center (R)-Stereochemistry Confers Class-Level Proteolytic Resistance Absent in L-Peptide Analogs

While no head-to-head stability study specific to CAS 644997-24-0 has been published, the compound's all-D configuration places it within a well-characterized class. In direct comparative studies, the all-D-enantiomeric peptide D3 remained 89% stable in simulated gastric fluid and 96% stable in simulated intestinal fluid over 24 h, whereas its all-L mirror image was degraded by 70% and completely metabolized within seconds under identical conditions [1]. Furthermore, the D-amino-acid-containing somatostatin analog octreotide exhibits a plasma half-life of 1.5 h compared to only a few minutes for the native all-L somatostatin [2]. This class-level evidence supports the expectation that CAS 644997-24-0, as an all-D pentapeptide, offers substantially greater stability in biological matrices than any L-configured or mixed-configuration equivalent.

Proteolytic stability
Class-level inference
All-D D3 peptide: 89% gastric, 96% intestinal intact (24 h) vs. all-L: 30%, 0%
Supports expected stability in biological matrices
No direct data for CAS 644997-24-0; class-level extrapolation
Proteolytic stability All-D-enantiomeric peptide Peptide half-life

Sequence-Order Differentiation from Closest Catalogued Analog CAS 644997-29-5

The closest catalogued analog to CAS 644997-24-0 is D-Phenylalanyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine (CAS 644997-29-5), which shares the identical molecular formula (C41H44N6O6) and molecular weight (716.8 g/mol) [1]. The two compounds differ exclusively in the sequence order between positions 2 and 3: CAS 644997-24-0 has D-Ala at position 2 and D-Trp at position 3, while CAS 644997-29-5 has D-Trp at position 2 and D-Ala at position 3. This positional swap alters the spatial arrangement of the indole and methyl side chains, which can affect reversed-phase HPLC retention time, solution-state conformation, and potential interactions with biological targets. No direct comparative bioactivity data exist for these two specific compounds, so selection cannot be based on potency; rather, procurement must be guided by the exact sequence required for the experimental system.

Sequence identity
Data to verify
CAS 644997-24-0: Ala²-Trp³ vs. CAS 644997-29-5: Trp²-Ala³; identical MW 716.8
Sequence order may alter HPLC retention and target binding
No comparative bioactivity data available
Sequence isomer Chromatographic retention Peptide identity

Physicochemical Profile: XLogP3 and Topological Polar Surface Area Relative to Mixed D/L Pentapeptides

CAS 644997-24-0 has a computed XLogP3 of 1.7 and a topological polar surface area (TPSA) of 196 Ų [1]. These values reflect a moderately hydrophobic character driven by the three phenylalanine and one tryptophan aromatic side chains. For comparison, the mixed D/L hexapeptide GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2) has a computed XLogP3 of −0.2 and a TPSA of 274 Ų, making it significantly more polar [2]. The lower TPSA of CAS 644997-24-0 suggests greater potential for passive membrane permeation relative to more polar peptide analogs, though this inference has not been experimentally validated for this specific compound. Octanol-water partition differences of >1.5 log units between compounds can translate to meaningful differences in cellular uptake and solubility profiles.

Physicochemical profile
Cross-study comparable
XLogP3 1.7, TPSA 196 Ų vs. GHRP-6 XLogP3 −0.2, TPSA 274 Ų
Higher hydrophobicity may affect solubility and permeability
Computed values; no experimental log P
Hydrophobicity XLogP3 TPSA

Defined Atom Stereocenter Count: Five Fully Defined (R)-Centers with Zero Undefined Centers

According to the PubChem computed properties, CAS 644997-24-0 possesses 5 defined atom stereocenters and 0 undefined atom stereocenters [1]. This complete stereochemical definition contrasts with peptides synthesized from racemic or L-amino acid mixtures, where undefined stereocenters can be present. For example, a mixed D/L pentapeptide with three D- and two L-residues would still have 5 defined centers, but the presence of L-residues renders it susceptible to proteolytic degradation (see Evidence Item 1). The combination of fully defined (R)-configuration at all five residues plus the absence of undefined centers means that this compound presents a single, uniform molecular species. In procurement, this translates to a predictable and reproducible analytical and biological profile.

Stereochemical definition
Supporting evidence
5 defined atom stereocenters (all R), 0 undefined
Supports single-molecular-entity procurement
Computed by Cactvs; no experimental ee data
Stereochemical purity Defined stereocenter Chiral peptide

Best Research and Industrial Application Scenarios for D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine (CAS 644997-24-0)


Reference Standard for All-D Peptide Chromatographic Method Development

The compound's distinct sequence (H-D-Phe-D-Ala-D-Trp-D-Phe-D-Phe-OH), coupled with its moderate hydrophobicity (XLogP3 = 1.7) and well-defined stereochemistry [1], makes it suitable as a reference standard for developing HPLC or UPLC methods designed to resolve all-D pentapeptides from their sequence isomers (e.g., CAS 644997-29-5). The identical mass but different sequence between these analogs requires robust chromatographic separation, and CAS 644997-24-0 can serve as the retention-time calibrant for the D-Ala²/D-Trp³ configuration. This application follows directly from the sequence-order differentiation evidence in Section 3.

Proteolytic Stability Control in In Vitro Enzymatic Degradation Assays

Based on class-level evidence that all-D peptides resist proteolysis—with D3 showing 96% stability in intestinal fluid while its L-counterpart is completely degraded [1]—CAS 644997-24-0 can serve as a negative control (non-degraded baseline) in protease susceptibility assays. When screening novel peptide-based therapeutics for metabolic stability, this compound may provide a stable reference signal against which the degradation rates of test peptides are normalized, assuming the assay conditions are compatible with the compound's solubility profile.

Physicochemical Profiling Standard for All-D Aromatic Peptide Series

With its computed TPSA of 196 Ų and XLogP3 of 1.7 [1], CAS 644997-24-0 occupies a distinct position in the all-D pentapeptide chemical space compared to more polar analogs such as GHRP-6 (TPSA = 274 Ų, XLogP3 = −0.2) [2]. This makes it useful as a hydrophobicity benchmark when constructing structure-property relationship (SPR) datasets for all-D peptides, particularly in studies correlating computed log P with cellular permeability or non-specific binding.

Synthetic Methodology Validation Substrate for All-D Pentapeptide Assembly

The compound's composition—three aromatic D-Phe residues, one D-Ala, and one D-Trp—represents a sterically demanding solid-phase peptide synthesis (SPPS) target. The sequence contains a bulky Trp residue adjacent to Ala, which tests coupling efficiency. As such, CAS 644997-24-0 can serve as a model substrate for validating new SPPS resins, coupling reagents, or microwave-assisted protocols intended for all-D aromatic peptide synthesis. Successful synthesis with confirmed purity and correct sequence identity (as evidenced by the compound's defined stereocenters [1]) provides confidence in the methodology before applying it to higher-value targets.

Application
Selection Property
Validation Focus
All-D peptide chromatographic method development
Stereochemical identity and hydrophobicity
Retention-time resolution from sequence isomers
Proteolytic stability control in enzymatic assays
Class-level proteolytic resistance
Stability in simulated biological fluids
Physicochemical profiling of all-D aromatic peptides
Computed hydrophobicity and polar surface area
Correlation with permeability/non-specific binding
All-D pentapeptide SPPS methodology validation
Sterically demanding aromatic sequence
Coupling efficiency and stereochemical purity
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